![molecular formula C15H9ClN4S B3035796 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-30-7](/img/structure/B3035796.png)
4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline
描述
4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the [1,2,4]triazolo[4,3-a]quinoxaline family, known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
作用机制
Target of Action
The primary targets of 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline are DNA molecules . It has been found to intercalate DNA, which is a common mechanism of action for many anticancer and antimicrobial agents .
Mode of Action
This compound interacts with its targets by intercalating into the DNA structure . This interaction can disrupt the normal functioning of DNA, thereby inhibiting the replication and transcription processes essential for cell growth and division .
Biochemical Pathways
It is known that dna intercalation can disrupt several cellular processes, including dna replication and transcription . This disruption can lead to cell death, which is why DNA intercalators are often used as anticancer and antimicrobial agents .
Pharmacokinetics
Like other dna intercalators, it is likely to be distributed throughout the body and metabolized by the liver .
Result of Action
The primary result of the action of this compound is the inhibition of cell growth and division due to its disruption of DNA replication and transcription . This can lead to cell death, making it a potential candidate for anticancer and antimicrobial therapies .
生化分析
Biochemical Properties
The 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline interacts with DNA, intercalating between the base pairs . This interaction disrupts the DNA structure, which can inhibit the replication process and lead to cell death .
Cellular Effects
The compound has been tested against HepG2, HCT-116, and MCF-7 cells . It was found to have potent anticancer activity, particularly against the MCF-7 cell line . The compound exerts its effects by disrupting DNA structure and inhibiting replication, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves intercalation into DNA . This disrupts the DNA structure, preventing replication and leading to cell death .
Temporal Effects in Laboratory Settings
The effects of this compound on cells have been observed over time in laboratory settings . The compound has been found to have potent anticancer activity, particularly against the MCF-7 cell line .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with 2-chlorophenyl thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetonitrile under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and sulfanyl positions, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
科学研究应用
相似化合物的比较
[1,2,4]Triazolo[4,3-a]quinoxaline: The parent compound, known for its broad spectrum of biological activities.
Pyrimido-quinoxaline: Another heterocyclic compound with similar antiviral and antimicrobial properties.
Imidazo[1,2-a]quinoxaline: Known for its anticancer activities and structural similarity.
Uniqueness: 4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for further research and potential therapeutic applications .
属性
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4S/c16-10-5-1-4-8-13(10)21-15-14-19-17-9-20(14)12-7-3-2-6-11(12)18-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLGTMIVGCCCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198244 | |
| Record name | 4-[(2-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338420-30-7 | |
| Record name | 4-[(2-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338420-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chlorophenyl)thio][1,2,4]triazolo[4,3-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone](/img/structure/B3035713.png)
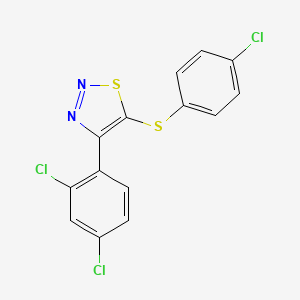
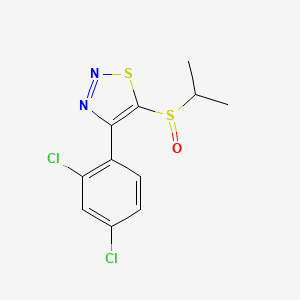
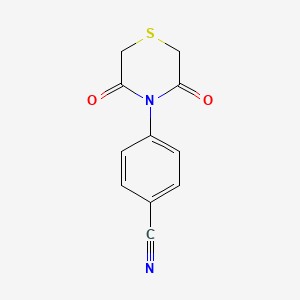
![5-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H-isoindol-1-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3035719.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methanol](/img/structure/B3035720.png)
![3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazino]-N-methyl-2-propenethioamide](/img/structure/B3035723.png)
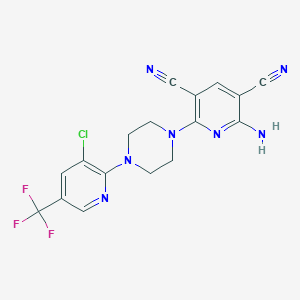
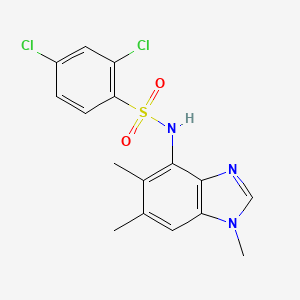
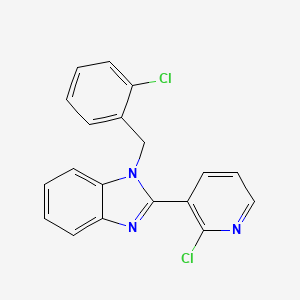
![(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035730.png)
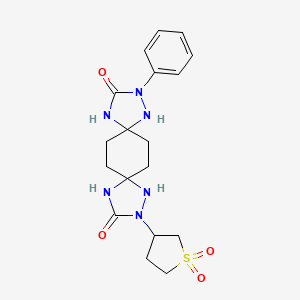
![4-[[(E)-2-(5-Cyano-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-yl)ethenyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B3035733.png)
![[3-(2-chlorophenyl)-5-[(E)-2-[3-(2-chlorophenyl)-4-morpholin-4-yl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-1,2-oxazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3035734.png)
